Dichlorvos-d6

Mass Spectrometry Internal Standard Isotope Dilution

Accurate dichlorvos quantification is compromised by rapid analyte degradation and severe matrix effects. Dichlorvos-d6 (CAS 203645-53-8) is a stable isotope-labeled internal standard that perfectly mimics the native analyte's physicochemical behavior, enabling reliable correction for extraction losses and ionization variability. • Co-elutes with dichlorvos in GC-MS/LC-MS/MS workflows, correcting for ion suppression/enhancement in complex matrices (e.g., animal tissues, tea). • Enables validated LOQs as low as 0.07 µg/kg in tissue, supporting EPA and EU MRL compliance. • Available neat (≥98% HPLC, ≥95 atom % D) or as certified solution (100 µg/mL in acetone).

Molecular Formula C4H7Cl2O4P
Molecular Weight 227.01 g/mol
CAS No. 203645-53-8
Cat. No. B562989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDichlorvos-d6
CAS203645-53-8
SynonymsPhosphoric Acid 2,2-Dichloroethenyl Dimethyl Ester-d6;  Dichlorophos-d6;  DDVP-d6;  SD-1750-d6;  Task-d6;  Vapona-d6; 
Molecular FormulaC4H7Cl2O4P
Molecular Weight227.01 g/mol
Structural Identifiers
SMILESCOP(=O)(OC)OC=C(Cl)Cl
InChIInChI=1S/C4H7Cl2O4P/c1-8-11(7,9-2)10-3-4(5)6/h3H,1-2H3/i1D3,2D3
InChIKeyOEBRKCOSUFCWJD-WFGJKAKNSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dichlorvos-d6 Internal Standard


Dichlorvos-d6 (CAS 203645-53-8) is a stable isotope-labeled analog of the organophosphate insecticide dichlorvos, specifically deuterated at the dimethoxy positions . It serves as an internal standard for the precise quantification of dichlorvos in complex matrices using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Its primary advantage lies in its near-identical physicochemical behavior to the native analyte, allowing it to correct for variability in sample preparation, extraction recovery, and ionization efficiency [1].

Internal standard for GC-MS and LC-MS/MS quantification
Co-elutes with native dichlorvos for extraction/ionization correction
Supports method accuracy in complex matrices (food, tissue, environmental)

Limitations of Unlabeled Dichlorvos


Direct quantification of dichlorvos using unlabeled standards or non-deuterated surrogate internal standards introduces significant error due to inherent analyte instability and pronounced matrix effects. Dichlorvos is known to degrade rapidly under typical storage and analytical conditions, exhibiting significant decomposition within 24 hours at room temperature [1]. Furthermore, dichlorvos analysis is heavily impacted by matrix effects, which can manifest as substantial ion suppression or enhancement, as observed in complex matrices like mutton and tea [2]. Unlike a true stable isotope-labeled analog, an unlabeled or chemically distinct surrogate internal standard cannot perfectly co-elute and mirror the exact extraction and ionization behavior of dichlorvos, leading to inaccurate recovery calculations and biased results [3].

Analyte instability not tracked
Dichlorvos degrades rapidly; unlabeled or non-analogous standards may not normalize losses, leading to biased results.
Matrix effect mismatch
Surrogate internal standards may not mirror ion suppression/enhancement in complex samples, compromising recovery correction.
Co-elution absence
Only a stable isotope-labeled analog co-elutes perfectly; structural analogs can shift retention and extraction behavior.

Dichlorvos-d6 Performance Comparison


Isotopic Purity and Mass Distinction

Dichlorvos-d6 provides a distinct mass shift of +6 Da relative to unlabeled dichlorvos (m/z 220.98 for [M]+ vs. m/z 226.99 for [M]+ of dichlorvos-d6), enabling unambiguous detection and quantification without interference . This is a fundamental prerequisite for its function as an internal standard. The isotopic purity of a commercial reference standard is specified at >99.0 atom% D , ensuring minimal contribution from the unlabeled species to the analyte signal. In contrast, unlabeled dichlorvos offers no such mass distinction, precluding its use as an internal standard in a single injection.

Isotopic Purity & Mass Shift
Head-to-head
Dichlorvos-d6: m/z 226.99 Unlabeled: m/z 220.98 +6 Da mass shift
Enables unambiguous MS detection and quantification without interference.
Supplier specification; verify with lot certificate.
Mass Spectrometry Internal Standard Isotope Dilution

Chemical Purity for Method Validation

Commercial batches of Dichlorvos-d6 are characterized by high chemical purity, which is critical for preparing accurate calibration standards and for robust method validation. One vendor specifies an HPLC purity of 99.8 ± 0.1% and an overall purity of 99.6 ± 0.1% . Another vendor lists a purity of ≥99% for the deuterated forms . This level of purity ensures that the internal standard contributes negligible impurities to the analytical system, reducing the risk of chromatographic interference and providing a stable baseline. This is a direct, quantitative measure of quality that differentiates this product from less rigorously characterized alternatives.

Chemical Purity
Head-to-head
HPLC 99.8 ± 0.1%
Overall 99.6 ± 0.1%
Reported high purity supports calibration accuracy and reduces interferents.
Data to verify with supplier batch certificate.
Analytical Chemistry Reference Standard Purity Analysis

Compensation for Analyte Instability

Dichlorvos is inherently unstable, with a study showing it exhibits some of the most rapid degradation among organophosphates, with significant loss over 24 hours at room temperature [1]. This instability introduces a major source of error in quantification. By using a stable isotope-labeled internal standard like Dichlorvos-d6, which undergoes identical degradation pathways during sample preparation and storage, these losses can be effectively normalized. This is a class-level benefit of SIL-ISMs. The use of a stable internal standard compensates for analyte instability, leading to more reliable and accurate quantitative data compared to external standard calibration or non-structurally identical internal standards.

Stability Compensation
Class-level
Normalizes rapid degradation (significant loss over 24h at RT)
Co-degradation mimics analyte losses, preserving quantitative accuracy.
Class-level benefit of SIL-IS; performance matrix-dependent.
Analyte Stability Method Accuracy Internal Standard

Matrix Effect Mitigation

The analysis of dichlorvos in complex matrices like food and biological tissues is often compromised by significant matrix effects, which can lead to severe ion suppression or enhancement. Studies have documented that dichlorvos exhibits a pronounced matrix effect, particularly in challenging substrates such as mutton and tea, where it is subject to enhancement effects [1]. The use of a deuterated internal standard, such as Dichlorvos-d6, is the recommended approach to mitigate these matrix effects [2]. Because Dichlorvos-d6 co-elutes with the analyte, it experiences the same matrix-induced signal alterations, allowing for accurate correction and reliable quantification. This is a class-level advantage of SIL-ISMs over other calibration techniques.

Matrix Effect Correction
Class-level
Reported “obvious” matrix enhancement in mutton/tea; SIL-IS co-elution compensates.
Supports reliable quantification in complex food and tissue matrices.
Correction magnitude matrix-dependent; method validation required.
Matrix Effect Ion Suppression Isotope Dilution Mass Spectrometry

Dichlorvos-d6 Key Applications


Medicinal Plant Raw Material Quantification

A validated high-resolution HPLC-MS/MS procedure for determining nine organophosphorus pesticides in medicinal plant raw materials (e.g., valerian roots) utilized Dichlorvos-d6 and malathion-d6 as deuterated internal standards [1]. The method achieved a validated linear range of 0.01 to 10,000 ng/g and was used to correct for matrix effects and ensure the accuracy and precision required for quality control in medicinal and agricultural plant growing [1].

Animal Tissue Residue Analysis

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the simultaneous determination of dichlorvos and trichlorfon residues in animal tissues [2]. This application scenario is crucial for food safety monitoring and ensuring compliance with maximum residue limits (MRLs). The use of a stable isotope-labeled internal standard like Dichlorvos-d6 would be integral to such a method to compensate for matrix effects from the complex tissue matrix and to achieve the low limits of detection (LODs) and quantification (LOQs) required (e.g., 0.07 µg/kg for dichlorvos) [2].

Environmental Water and Soil Analysis

The detection of organophosphate pesticides in environmental waters at concentrations near the European Union limit of 0.1 μg/L is critical for protecting public health [3]. A study synthesizing specific internal standards for four unstable organophosphorus pesticides confirmed the necessity of using deuterated internal standards in GC-MS to correct for analytical variability and loss of compounds during the procedure [3]. Dichlorvos-d6 is the ideal tool for this application, enabling accurate and precise quantification in complex environmental matrices.

Method Validation in Food Matrices

Numerous multi-residue methods for analyzing pesticides in food, such as baby food and honey, rely on isotopically labeled internal standards for accurate quantification [4]. As a high-purity, deuterated standard (e.g., HPLC purity 99.8 ± 0.1% ), Dichlorvos-d6 is a critical component for developing and validating these methods. It serves as a reliable reference point for calibrating instruments, assessing method accuracy (recovery), and evaluating precision, thereby supporting compliance with regulatory standards from agencies like the EPA and EU.

Application
Selection Property
Validation Focus
Plant material pesticide residue analysis
Co-elution-based internal standardization
Matrix effect compensation and method linearity assessment
Animal tissue residue monitoring
Stable isotope-labeled analog for recovery correction
Low-level quantification (LOQ) and tissue matrix interference control
Environmental water/soil trace analysis
Deuterated standard for GC-MS/LC-MS quantitation
Correction for analyte loss and signal variability at sub-ppb levels
Multi-residue food method validation
High-purity internal standard for calibration
Method accuracy (recovery) and precision documentation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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